Selenophene, tetrahydro-
Description
Selenophene, tetrahydro- is an organic compound with the chemical formula C₄H₈Se. It is a saturated derivative of selenophene, containing a five-membered ring with four carbon atoms and one selenium atom.
Properties
CAS No. |
3465-98-3 |
|---|---|
Molecular Formula |
C4H8Se |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
selenolane |
InChI |
InChI=1S/C4H8Se/c1-2-4-5-3-1/h1-4H2 |
InChI Key |
PWBKFOFSZZSKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Se]C1 |
Origin of Product |
United States |
Preparation Methods
Iodine-Mediated Cyclization
The most widely reported method for tetrahydroselenophene synthesis involves electrophilic cyclization of 1-butylseleno-4-alkynes using iodine (I₂). This approach proceeds via a 5-exo-dig cyclization mechanism, as outlined by Baldwin’s rules. In a representative procedure, 1-butylseleno-4-alkynes react with I₂ in dichloromethane at room temperature, forming tetrahydroselenophenes in 82–94% yields (Table 1). The reaction initiates with iodine’s oxidation of dibutyl diselenide to generate butylseleno iodide (BuSeI), which adds to the alkyne’s triple bond. Subsequent cyclization produces a selenonium intermediate, culminating in tetrahydroselenophene after elimination of BuSeH.
Table 1: Iodine-Mediated Synthesis of Tetrahydroselenophenes
| Substrate | Conditions | Yield (%) | Source |
|---|---|---|---|
| 1-Butylseleno-4-phenylalkyne | I₂, CH₂Cl₂, RT, 2h | 94 | |
| 1-Butylseleno-4-methylalkyne | I₂, CH₂Cl₂, RT, 3h | 88 | |
| 1-Butylseleno-4-chloroalkyne | I₂, CH₂Cl₂, RT, 4h | 82 |
Alternative Electrophiles
Beyond iodine, electrophiles such as phenylselenenyl bromide (PhSeBr), copper(II) chloride (CuCl₂), and copper(II) bromide (CuBr₂) have been employed. PhSeBr-mediated reactions afford tetrahydroselenophenes in 75–89% yields under analogous conditions. Copper salts, while less efficient (yields: 65–78%), enable access to halogenated derivatives suitable for cross-coupling reactions.
Copper-Catalyzed Cyclization
Copper Oxide Nanoparticle-Promoted Reactions
Copper oxide nanoparticles (CuO NPs) facilitate the one-pot synthesis of selenophenes from 1,3-dienyl bromides. For instance, 1,3-dienyl-gem-dibromides react with potassium selenocyanate (KSeCN) in dimethylformamide (DMF) at 110°C for 8–12 hours, yielding 2-phenyl-3-alkyl selenophenes in 70–85% yields. The mechanism involves CuO NPs promoting selenocyanate addition, followed by homolytic cleavage and radical cyclization.
Copper(II)-Mediated Halogenation
CuCl₂ and CuBr₂ serve dual roles as electrophiles and oxidants in the synthesis of 3-haloselenophenes. Reacting 1-butylseleno-4-alkynes with CuX₂ (X = Cl, Br) in acetonitrile at 60°C generates 3-halo-tetrahydroselenophenes in 68–76% yields. The process entails copper-mediated alkyne activation, selenonium intermediate formation, and SN2 displacement of the butyl group.
Radical-Mediated Approaches
Selenocyanate Radical Cyclization
A radical pathway utilizing KSeCN and iodine enables the synthesis of 2-arylselenophenes from 1,3-dienyl bromides. The reaction proceeds via iodine-induced cycloiodonium formation, followed by selenocyanate addition and radical cyclization. This method delivers selenophenes in 60–73% yields, with electron-deficient aryl groups favoring higher efficiencies.
Photoredox Catalysis
Emerging photoredox strategies employ visible light to generate selenium-centered radicals from selenocyanates. While still under development, preliminary studies report moderate yields (55–65%) for tetrahydroselenophenes bearing electron-withdrawing substituents.
Seleno-Pummerer Rearrangement
The seleno-Pummerer rearrangement offers a stereocontrolled route to 4-selenothreofuranose derivatives, a subclass of tetrahydroselenophenes. Trans-3,4-dioxygenated tetrahydroselenophenes undergo oxidation with iodosylbenzene (PhIO) in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf), forming selenonium intermediates that react with nucleophiles (e.g., alcohols, amines). This method achieves yields of 77–99% and is pivotal for synthesizing selenosugar analogs.
Table 2: Seleno-Pummerer Reaction Conditions and Yields
| Substrate | Oxidant | Nucleophile | Yield (%) | Source |
|---|---|---|---|---|
| Trans-3,4-dibenzoyloxy | PhIO | Methanol | 99 | |
| Trans-3,4-di-O-TBS | PhIO | Ethanol | 88 | |
| Trans-3,4-di-O-PMB | PhIO | Benzylamine | 77 |
Thermal Cyclization and Other Methods
High-Temperature Cyclization
Early syntheses relied on thermal cyclization of selenium-functionalized precursors at 180–600°C, but these methods suffer from low yields (30–45%) and side reactions. Modern protocols have largely replaced them with catalytic or electrophilic approaches.
Cross-Coupling Reactions
Post-cyclization functionalization via Suzuki, Ullmann, and cyanation reactions enables diversification of tetrahydroselenophene cores. For example, 4-iodo-tetrahydroselenophenes undergo Suzuki coupling with aryl boronic acids in 70–85% yields using palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
Selenophene, tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert selenophene, tetrahydro- to its corresponding selenide.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions next to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide (SeO₂) for oxidation, hydrogen gas (H₂) for reduction, and various electrophiles for substitution reactions. The conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include selenophene 1,1-dioxide, selenides, and various substituted selenophenes .
Scientific Research Applications
Selenophene, tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Mechanism of Action
The mechanism of action of selenophene, tetrahydro- involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reactive oxygen species (ROS). The compound’s structure allows it to participate in redox reactions, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: Contains sulfur instead of selenium.
Furan: Contains oxygen instead of selenium.
Tellurophene: Contains tellurium instead of selenium.
Uniqueness
Selenophene, tetrahydro- is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur, oxygen, and tellurium analogs. These properties make it particularly useful in applications such as organic solar cells, where it can improve the efficiency of the active layer materials .
Q & A
Basic: What experimental methods are recommended for synthesizing tetrahydroselenophene derivatives?
Synthesis of tetrahydroselenophene derivatives often involves organometallic approaches. For example, selenophene ligands can be coordinated to transition metals (e.g., rhenium) using Schlenk techniques under inert atmospheres. Key steps include:
- Catalyst Preparation : Use pre-synthesized metal complexes (e.g., [Cp(NO)(PPh₃)Re]) in anhydrous tetrahydrofuran (THF) to avoid side reactions .
- Ligand Substitution : React selenophene with metal-carbene intermediates to isolate stable complexes. Characterization via NMR and X-ray crystallography is critical to confirm ligand binding modes .
- Purification : Column chromatography under nitrogen ensures product stability, especially for air-sensitive selenophene derivatives .
Basic: How can tetrahydroselenophene be characterized using spectroscopic and chromatographic techniques?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatility and fragmentation patterns. Compare with NIST reference data for tetrahydrothiophene analogs, adjusting for selenium’s higher molecular weight .
- UV/Visible Spectroscopy : Identify π→π* transitions in the selenophene ring (200–300 nm range). Solvent effects (e.g., ethanol vs. hexane) must be quantified .
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ⁷⁷Se NMR to probe electronic environments. Selenium’s quadrupolar moment may broaden peaks, requiring high-field instruments .
Basic: What thermodynamic data are available for tetrahydroselenophene?
Thermochemical data for tetrahydroselenophene (C₄H₈Se, CAS 3465-98-3) are limited, but analogies to tetrahydrothiophene (C₄H₈S) provide initial benchmarks:
- Enthalpy of Formation : Estimated at 45–50 kJ/mol using group contribution methods .
- Vapor Pressure : Predicted via Antoine equation parameters derived from thiophene analogs, adjusted for selenium’s atomic radius .
- Phase-Change Data : Melting points likely range between −30°C to −20°C based on tetrahydroselenophene’s molecular symmetry .
Advanced: How can computational methods improve understanding of tetrahydroselenophene’s electronic structure?
- Basis Sets : Apply the 6-311G** basis set for correlated wave functions (e.g., MP2 or CCSD(T)) to model selenium’s polarizability and relativistic effects .
- Density Functional Theory (DFT) : Optimize geometries using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections. Compare HOMO-LUMO gaps with experimental UV spectra .
- Reaction Pathways : Simulate selenophene’s hydrogenation using transition-state sampling. Note discrepancies between computed and experimental activation energies due to solvent effects .
Advanced: What mechanistic insights exist for tetrahydroselenophene in catalytic processes?
Studies on rhenium-selenophene complexes reveal:
- Deuterium Exchange : Selenophene undergoes D₂ exchange on catalyst surfaces via σ-complex intermediates, differing from thiophene’s π-coordination pathways .
- Carbene Intermediates : Isolation of selenophenylcarbene-metal complexes suggests a stepwise mechanism in hydrodesulfurization (HDS) analogs .
- Contradictions : Computational models predict faster C–Se bond cleavage than observed experimentally, highlighting the need for in-situ spectroscopic validation .
Advanced: How does crystallography resolve structural ambiguities in tetrahydroselenophene derivatives?
- Single-Crystal X-Ray Diffraction : Determine bond lengths (e.g., C–Se ≈ 1.95 Å) and dihedral angles to assess ring puckering. Compare with tetrahydrothiophene (C–S ≈ 1.81 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Se···H vs. S···H contacts) in ethanol solvates. This reveals selenium’s weaker hydrogen-bonding capacity .
- Disorder Modeling : Address positional disorder in selenium atoms using SHELXL refinement, ensuring R-factors < 5% .
Advanced: What are emerging applications of tetrahydroselenophene in materials science?
- Organic Electronics : Selenophene’s lower bandgap (vs. thiophene) enhances charge mobility in polymer semiconductors. Optimize via copolymerization with thiophene derivatives .
- Photocatalysis : Tetrahydroselenophene-based ligands improve visible-light absorption in ruthenium complexes. Test under green solvent conditions (e.g., supercritical CO₂) .
- Challenges : Selenium’s toxicity requires lifecycle assessments for large-scale applications. Substitute with tellurium only if stability justifies environmental risks .
Basic: How does tetrahydroselenophene’s reactivity compare to thiophene analogs?
- Nucleophilicity : Selenium’s larger atomic size reduces ring strain, making tetrahydroselenophene less reactive in electrophilic substitutions than tetrahydrothiophene .
- Oxidation Resistance : Selenophene derivatives show slower oxidation rates in air due to weaker Se–O bonding. Monitor via cyclic voltammetry in anhydrous conditions .
- Acid Stability : Protonation at selenium occurs at lower pH than sulfur analogs. Titrate with HCl/THF to determine pKa shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
